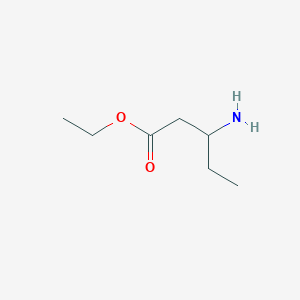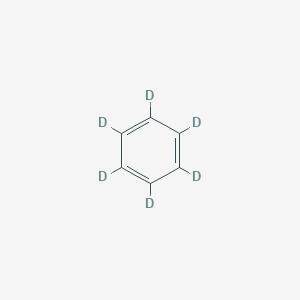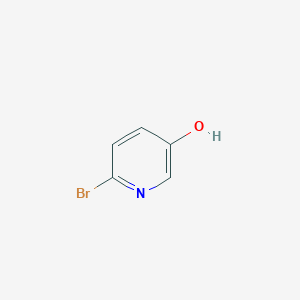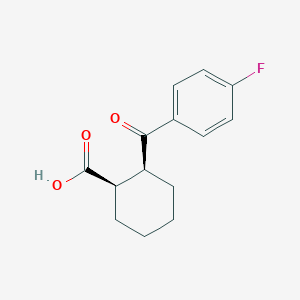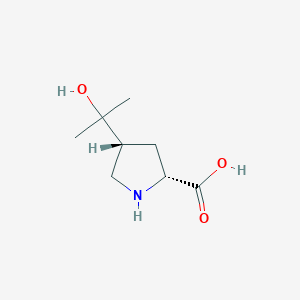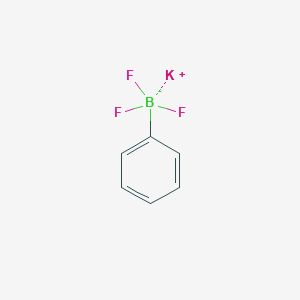
2,6-Di-tert-butyl-4-mercaptophenol
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-mercaptophenol, also known as DTBP, is an organic compound . It is a white crystalline solid with a distinct thioether odor . It is relatively stable chemically and is soluble in common organic solvents such as alcohols, ethers, and ketones .
Molecular Structure Analysis
The molecular formula of this compound is C14H22OS . Its average mass is 238.389 Da and its monoisotopic mass is 238.139130 Da .Physical And Chemical Properties Analysis
This compound is a white crystalline solid with a distinct thioether odor . It is relatively stable chemically and is soluble in common organic solvents such as alcohols, ethers, and ketones .Applications De Recherche Scientifique
Synthèse d'antioxydants
2,6-Di-tert-butyl-4-mercaptophenol: est utilisé dans la synthèse d'antioxydants complexes. Une application notable est son utilisation dans la production de 4,4'-isopropylidenedithiobis[2,6-di-tert-butylphénol], qui est un composé aux propriétés antioxydantes significatives . Ce processus implique la réduction de polysulfures à l'aide de zinc dans un solvant mixte, mettant en évidence le rôle du composé dans la création d'antioxydants plus stables pour les applications industrielles.
Compatibilité des additifs de lubrifiant
En tribologie, les dérivés de This compound sont synthétisés pour être utilisés comme antioxydants multiphénols. Ces antioxydants sont testés pour leur compatibilité avec d'autres additifs comme l'alkyldiphénylamine et le ZDDP dans les huiles esters . Les dérivés du composé présentent une grande stabilité thermique et une résistance efficace à l'oxydation, ce qui les rend précieux pour améliorer les performances et la durée de vie des lubrifiants.
Diffusion Raman stimulée par la surface (SERS)
Le composé est utilisé dans l'étude de la diffusion Raman stimulée par la surface. Plus précisément, le 4-Mercaptophénol, un composé apparenté, a été appliqué à des nanosphères de polystyrène recouvertes d'argent pour étudier les phénomènes d'adsorption par spectroscopie SERS . Cette application est cruciale pour comprendre les interactions moléculaires à l'échelle nanométrique.
Inhibition du processus de polymérisation
This compound: des analogues, tels que 2,6-Di-tert-butyl-4-méthylpyridine, ont été utilisés pour distinguer les mécanismes d'initiation dans la polymérisation cationique. Ils servent d'inhibiteurs efficaces lorsqu'un acide protonique est impliqué, mettant en évidence le potentiel du composé pour contrôler les processus de polymérisation .
Propriétés anti-inflammatoires
Les recherches sur les bioactivités de 2,4-Di-Tert-Butylphénol, un composé de structure similaire, ont révélé des propriétés anti-inflammatoires potentielles. Des études indiquent que les traitements avec ce composé peuvent diminuer l'expression des gènes pro-inflammatoires dans certaines lignées cellulaires, suggérant que This compound pourrait avoir des applications similaires en recherche médicale .
Mécanisme D'action
Target of Action
It is known that dtbp is an organic compound that is widely used in the rubber industry and in organic synthesis .
Mode of Action
DTBP acts as an organic sulfur compound. It is used as an antioxidant and stabilizer in chemical processing . The compound interacts with its targets by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage .
Pharmacokinetics
It is known that the compound is soluble in common organic solvents such as alcohols, ethers, and ketones , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of DTBP’s action primarily involve the neutralization of free radicals, thereby preventing oxidative damage. This antioxidant action can protect polymers and rubbers from aging and oxidation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DTBP. For instance, the compound is stable under normal use conditions but should be kept sealed and away from heat sources and oxidizers . It is also important to maintain a well-ventilated environment when handling this compound to avoid inhalation of its vapors .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
It is known to be a stable compound that can be used as an organic sulfur compound in chemical processing as an antioxidant and stabilizer . It is widely used in the rubber industry for the anti-aging and antioxidation protection of polymers and rubbers .
Temporal Effects in Laboratory Settings
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-sulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVMNXZFSKGLDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241719 | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
950-59-4 | |
| Record name | 2,6-Bis(1,1-dimethylethyl)-4-mercaptophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Di-tert-butyl-4-mercaptophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-di-tert-butyl-4-mercaptophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.228 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

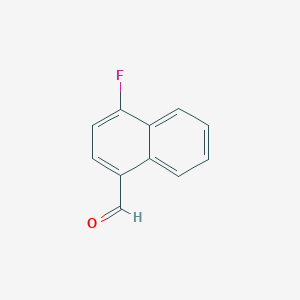
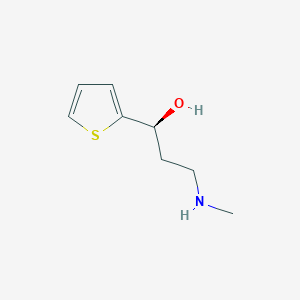
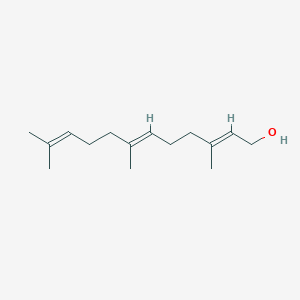
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)
